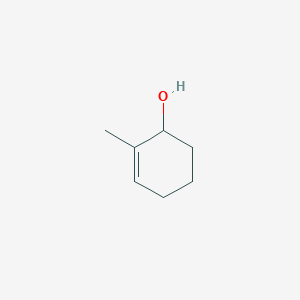

2-Methyl-2-cyclohexen-1-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONAYYKXZPCZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306221 | |

| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-30-7 | |

| Record name | 2-Methyl-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of 2-Methyl-2-cyclohexen-1-ol

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance based on related structures.

Chemical and Physical Properties

This compound is a cyclic alcohol with the chemical formula C₇H₁₂O[1][2][3]. Its structure consists of a six-membered carbon ring containing a double bond, with a methyl group and a hydroxyl group attached to adjacent carbons of the double bond.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| CAS Number | 20461-30-7 | [1][2][4] |

| Boiling Point | 80 °C at 18 Torr | [4][5] |

| Density | 0.962 g/cm³ at 22 °C | [4][5] |

| pKa | 14.73 ± 0.40 (Predicted) | [2][4][5] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Complexity | 105 | [1][2] |

| IUPAC Name | 2-methylcyclohex-2-en-1-ol | [1] |

| Canonical SMILES | CC1=CCCCC1O | [1][2] |

| InChI Key | LONAYYKXZPCZNH-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2-methyl-2-cyclohexen-1-one (B71969).

Protocol: Reduction of 2-Methyl-2-cyclohexen-1-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-cyclohexen-1-one in a suitable solvent such as methanol (B129727) or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the cooled solution in small portions to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize any excess reducing agent.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. Perform the extraction multiple times to ensure a good yield.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.

References

An In-depth Technical Guide to 2-Methyl-2-cyclohexen-1-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of 2-Methyl-2-cyclohexen-1-ol. The information is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Nomenclature

This compound is a cyclic alcohol containing a cyclohexene (B86901) ring substituted with a methyl group and a hydroxyl group.

IUPAC Name: 2-methylcyclohex-2-en-1-ol[1][2]

Synonyms: this compound, 2-methyl-cyclohex-2-en-1-ol

Chemical Structure:

References

2-Methyl-2-cyclohexen-1-OL CAS number and identifiers

An In-depth Technical Guide to 2-Methyl-2-cyclohexen-1-ol

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and relevant experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

This compound is a cyclic organic compound. Its identifiers and key properties are summarized below.

| Identifier Type | Value |

| CAS Number | 20461-30-7[1][2][3][4] |

| IUPAC Name | 2-methylcyclohex-2-en-1-ol[3] |

| Molecular Formula | C7H12O[3][4] |

| Molecular Weight | 112.17 g/mol [3] |

| InChI | InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3[3][4] |

| InChIKey | LONAYYKXZPCZNH-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | CC1=CCCCC1O[3][4] |

| PubChem CID | 300312[3] |

Physicochemical Data

| Property | Value | Conditions |

| Boiling Point | 80 °C[1][2] | 18 Torr |

| Density | 0.962 g/cm³[1][2] | 22 °C |

| pKa | 14.73 ± 0.40 | Predicted |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

| Spectroscopy Type | Data Summary |

| ¹³C NMR | Spectral data is available, providing insights into the carbon framework.[3] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns, confirming the molecular weight.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum reveals the presence of key functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups.[3] |

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reduction of the corresponding ketone, 2-methyl-2-cyclohexen-1-one (B71969).

Experimental Protocol: Reduction of 2-Methyl-2-cyclohexen-1-one

This protocol is adapted from a general procedure for the reduction of α,β-unsaturated ketones.

Materials:

-

2-Methyl-2-cyclohexen-1-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-methyl-2-cyclohexen-1-one in anhydrous diethyl ether is placed in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.

-

The reaction is quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

The resulting mixture is filtered, and the solid is washed with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled. It also causes serious eye irritation.[5]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Wash skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Wear protective gloves, eye protection, and face protection.[5]

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

Visualized Workflows

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

Stereoisomers of 2-Methyl-2-cyclohexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stereoisomers of 2-methyl-2-cyclohexen-1-ol, a chiral allylic alcohol with potential applications in organic synthesis and drug development. The document covers the synthesis of the racemic mixture, methodologies for chiral resolution, and analytical techniques for the characterization of its enantiomers. Detailed experimental protocols for key procedures are provided, and quantitative data is summarized for clarity. A logical workflow for the synthesis and resolution of the stereoisomers is presented using a Graphviz diagram. While specific biological activities for the individual enantiomers are not extensively documented in the current literature, this guide lays the groundwork for further investigation into their differential pharmacological effects.

Introduction to the Stereoisomers of this compound

This compound is a cyclic alcohol featuring a stereocenter at the carbon atom bearing the hydroxyl group (C1). Consequently, it exists as a pair of enantiomers: (R)-2-methyl-2-cyclohexen-1-ol and (S)-2-methyl-2-cyclohexen-1-ol. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and enzymes. Therefore, the separation and characterization of the individual enantiomers are crucial for understanding their unique chemical and biological properties.

The general properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂O[1][2] |

| Molecular Weight | 112.17 g/mol [1][2] |

| CAS Number (Racemate) | 20461-30-7[1][2] |

| CAS Number ((1R)-enantiomer) | 6610-16-8[3] |

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various established organic chemistry methods. A common approach involves the reduction of 2-methyl-2-cyclohexen-1-one (B71969).

Experimental Protocol: Reduction of 2-Methyl-2-cyclohexen-1-one

This protocol describes a general procedure for the reduction of the corresponding ketone to the racemic alcohol.

Materials:

-

2-methyl-2-cyclohexen-1-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude racemic this compound.

-

The crude product can be purified by silica (B1680970) gel column chromatography.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of this compound can be accomplished through several methods, with enzymatic kinetic resolution being a highly effective and widely used technique.

Enzymatic Kinetic Resolution using Lipase-Catalyzed Acylation

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.

Caption: Synthesis and Resolution Workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the kinetic resolution of racemic this compound using Pseudomonas cepacia lipase (B570770) (Lipase PS).

Materials:

-

Racemic this compound

-

Pseudomonas cepacia lipase (Lipase PS)

-

Vinyl acetate (B1210297)

-

Anhydrous diethyl ether or diisopropyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Equipment for monitoring the reaction (e.g., chiral GC or HPLC)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic this compound (1.0 eq) in anhydrous diethyl ether.

-

Add Lipase PS (typically 10-50% by weight of the substrate).

-

Add vinyl acetate (2.0-5.0 eq) as the acylating agent.

-

Stir the suspension at room temperature or a slightly elevated temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol and the formed acetate.

-

The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.

-

Once the desired conversion is reached, filter off the enzyme and wash it with fresh solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the acylated product by silica gel column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) to obtain the other enantiomer.

Characterization of Stereoisomers

The characterization of the individual enantiomers involves determining their enantiomeric purity and absolute configuration.

Quantitative Data

| Parameter | Racemic this compound | (R)-Enantiomer | (S)-Enantiomer |

| Appearance | Colorless liquid | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Specific Rotation ([(\alpha)]_D) | 0° | Not available in surveyed literature | Not available in surveyed literature |

| ¹H NMR (CDCl₃) | Data available for the racemate | Specific data not available | Specific data not available |

| ¹³C NMR (CDCl₃) | Data available for the racemate | Specific data not available | Specific data not available |

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound.[4][5] The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often effective for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of the racemate will not distinguish between the enantiomers, NMR can be used in conjunction with chiral solvating agents or chiral derivatizing agents to determine enantiomeric excess.

Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the distinct biological activities or involvement in signaling pathways of the individual stereoisomers of this compound. However, it is a well-established principle in pharmacology and drug development that enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the availability of enantiomerically pure this compound through the methods described in this guide is a prerequisite for such investigations.

Conclusion

This technical guide has outlined the fundamental aspects of the stereoisomers of this compound, including their synthesis and chiral resolution. The provided experimental protocols offer a starting point for the preparation of the individual enantiomers. Although specific quantitative and biological data for the pure stereoisomers are sparse in the current literature, the methodologies presented here will facilitate further research into their unique properties and potential applications in various fields of chemistry and drug discovery. The logical workflow for synthesis and resolution provides a clear pathway for obtaining these valuable chiral building blocks.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-2-Methylcyclohex-2-en-1-ol | C7H12O | CID 12476225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to the Reactivity of the Allylic Alcohol in 2-Methyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical examination of the chemical reactivity of the allylic alcohol functional group in 2-Methyl-2-cyclohexen-1-ol. This versatile building block possesses a unique electronic and steric environment, stemming from its secondary allylic alcohol nature within a cyclic system, which gives rise to a rich and diverse range of chemical transformations. This guide details key reaction pathways including oxidation, substitution, and rearrangement, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in complex organic synthesis.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the interplay between the hydroxyl group and the adjacent trisubstituted double bond. This arrangement allows for several key transformations:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one. The double bond can also be targeted, for instance, through epoxidation.

-

Substitution: The hydroxyl group, a poor leaving group, can be activated to undergo nucleophilic substitution. These reactions can proceed via direct substitution (S(_N)2) or allylic rearrangement (S(_N)2').

-

Rearrangement: Under acidic conditions, the formation of a resonance-stabilized allylic carbocation can lead to elimination and rearrangement products.

Oxidation Reactions

The oxidation of this compound can be selectively directed towards the alcohol moiety or the alkene, depending on the chosen reagents and reaction conditions.

The conversion of the secondary allylic alcohol to the corresponding enone is a fundamental transformation. Various methods can achieve this, often employing chromium-based reagents or other selective oxidants. A common procedure involves the use of chromic acid derived from sodium dichromate and sulfuric acid.[1]

Experimental Protocol: Chromic Acid Oxidation

-

Preparation of Oxidizing Agent: An aqueous solution of chromic acid is prepared by combining sodium dichromate and sulfuric acid.

-

Reaction Setup: The oxidation is conducted in a biphasic system of diethyl ether and water, maintained at 0 °C to control the reaction's exothermicity.

-

Execution: 2-Methylcyclohexanol (B165396) (as a representative secondary alcohol) is treated with an excess of the chromic acid solution.[1]

-

Work-up: The layers are separated, and the ether layer is washed to remove residual acid and chromium salts.

-

Purification: The resulting 2-methylcyclohexanone (B44802) is purified by distillation under atmospheric pressure.[1] This protocol is adaptable for the oxidation of this compound.

The presence of the allylic alcohol makes this compound an ideal substrate for the Sharpless asymmetric epoxidation. This powerful reaction allows for the enantioselective synthesis of 2,3-epoxyalcohols.[2] The reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable control over the product's stereochemistry.[4]

Experimental Protocol: Sharpless Asymmetric Epoxidation

Caution: Reactions involving peroxides should be conducted behind a safety shield. Concentrated TBHP can decompose violently.[5]

-

Catalyst Formation: In a round-bottomed flask under a nitrogen atmosphere, methylene (B1212753) chloride is cooled to -70°C. Titanium(IV) isopropoxide is added, followed by the selected chiral diethyl tartrate (e.g., (2R,3R)-tartrate).[5]

-

Substrate Addition: this compound is added to the cooled catalyst mixture.

-

Oxidant Addition: Anhydrous tert-butyl hydroperoxide (TBHP) in toluene, pre-cooled to -20°C, is added slowly to the reaction mixture.[5]

-

Reaction Progression: The reaction temperature is allowed to rise to 0°C over several hours while monitoring for completion.

-

Work-up: The reaction is quenched by the addition of a ferrous sulfate (B86663) solution to decompose excess peroxide. The product is then extracted and purified using standard techniques.

| Reaction | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Epoxidation | Ti(Oi-Pr)₄, (+)-DET, TBHP, CH₂Cl₂ | (2R,3R)-2-methyl-1-oxaspiro[2.5]octan-4-ol | High | >90 | [2] |

| Asymmetric Epoxidation | Ti(Oi-Pr)₄, (-)-DET, TBHP, CH₂Cl₂ | (2S,3S)-2-methyl-1-oxaspiro[2.5]octan-4-ol | High | >90 | [2] |

Substitution Reactions

The hydroxyl group of this compound can be substituted by various nucleophiles. Due to the poor leaving group nature of hydroxide, the alcohol must first be activated. This activation creates a substrate poised for either direct (S(_N)2) or rearranged (S(_N)2') attack.

The Mitsunobu reaction is a highly effective method for converting alcohols into a wide array of functional groups with a predictable inversion of stereochemistry.[6] The reaction employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The alcohol is activated in situ, forming an oxyphosphonium salt, which is an excellent leaving group. A suitable pronucleophile (pKa < 13) then displaces this group in an S(_N)2 fashion.[7][8]

This reaction is particularly valuable for inverting the stereocenter at the C1 position of this compound while simultaneously introducing new functionality, such as esters, ethers, or azides.[8][9]

Experimental Protocol: Mitsunobu Esterification

-

Setup: To a solution of this compound (1 eq.), a carboxylic acid (e.g., benzoic acid, 1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, the mixture is cooled to 0°C.[10]

-

Reagent Addition: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise while maintaining the temperature at 0°C.[6]

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by TLC, observing the formation of triphenylphosphine oxide as a solid byproduct.[10]

-

Work-up and Purification: The reaction mixture is filtered to remove the triphenylphosphine oxide. The filtrate is then washed and concentrated. The final product is purified by column chromatography.

| Reaction | Reagents | Nucleophile | Product Type | Key Feature | Reference |

| Mitsunobu | PPh₃, DEAD | Carboxylic Acid | Allylic Ester | Inversion of configuration | [6][7] |

| Mitsunobu | PPh₃, DIAD | Phthalimide | N-Allyl Phthalimide | Access to primary amines | [8] |

| Mitsunobu | PPh₃, DEAD | Hydrazoic Acid (HN₃) | Allylic Azide | Access to primary amines | [8] |

Rearrangement Reactions

Treatment of 2-methylcyclohexanol with a strong acid catalyst, such as phosphoric or sulfuric acid, leads to dehydration.[11] The mechanism proceeds via an E1 pathway. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[11] Elimination of a proton from adjacent carbons yields a mixture of alkene products. The major product is typically the most thermodynamically stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule. Other minor products, such as 3-methylcyclohexene (B1581247) and methylenecyclohexane, are also formed.[11] This reaction is often driven to completion by distilling off the lower-boiling alkene products as they are formed.[11]

| Product | Relative Yield | Boiling Point (°C) | Governing Principle | Reference |

| 1-Methylcyclohexene | Major | 110-111 | Zaitsev's Rule (Thermodynamic Control) | [11] |

| 3-Methylcyclohexene | Minor | 103-104 | Kinetic Control | [11] |

| Methylenecyclohexane | Minor | 102-103 | Kinetic Control | [11] |

Synthesis of this compound

Understanding the synthesis of the title compound is crucial for appreciating potential impurities and for designing multi-step synthetic routes.

The most direct route is the reduction of the corresponding α,β-unsaturated ketone. Selective 1,2-reduction of the carbonyl group without affecting the double bond can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727).

Experimental Protocol: NaBH₄ Reduction

-

Setup: 2-Methyl-2-cyclohexen-1-one is dissolved in methanol in a round-bottomed flask.

-

Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride is added portion-wise to control the reaction rate and temperature.

-

Reaction: The mixture is stirred at 0°C until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product.

-

Purification: The resulting this compound can be purified by distillation or column chromatography.

A study reported a 95% yield for this transformation using sodium borohydride in methanol at 0°C.[12]

Grignard and organolithium reagents typically add to α,β-unsaturated ketones via a 1,2-addition pathway, attacking the electrophilic carbonyl carbon.[13] For example, the reaction of methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) with 2-cyclohexen-1-one, followed by an aqueous workup, yields 1-methyl-2-cyclohexen-1-ol.[14] While this produces an isomer of the title compound, it illustrates a key synthetic strategy in this chemical family.

This guide highlights the principal pathways for the chemical transformation of this compound. Its utility as a synthetic intermediate is underscored by the high degree of selectivity and predictability offered by modern synthetic methods, making it a valuable component in the toolkit of researchers in drug discovery and development.

References

- 1. Oxidation of 2-Methylcyclohexanol to 2-Methylcyclohexanone | Ambeed [ambeed.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. youtube.com [youtube.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. google.com [google.com]

An In-depth Technical Guide on the Potential Research Applications of 2-Methyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-cyclohexen-1-ol, a versatile chiral building block with significant potential in synthetic organic chemistry and drug discovery. This document details its chemical properties, synthesis, and explores its promising applications as a precursor for complex molecules and as a scaffold for the development of novel therapeutic agents.

Core Properties of this compound

This compound is a cyclic allyl alcohol. Its chemical structure, featuring a hydroxyl group adjacent to a trisubstituted double bond within a six-membered ring, makes it a valuable intermediate for a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 20461-30-7 |

| Appearance | Colorless liquid |

| Boiling Point | 80 °C at 18 Torr |

| Density | 0.962 g/cm³ at 22 °C |

Synthesis of this compound

A primary route for the synthesis of this compound is the 1,2-addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to 2-cyclohexen-1-one (B156087). This reaction is highly regioselective, with the nucleophilic methyl group preferentially attacking the electrophilic carbonyl carbon.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for Grignard reactions with α,β-unsaturated ketones.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide (or methyl bromide)

-

2-Cyclohexen-1-one

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 2-Cyclohexen-1-one:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-cyclohexen-1-one in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

-

Logical Workflow for Grignard Synthesis

Navigating the Unknown: A Technical Safety and Handling Guide for 2-Methyl-2-cyclohexen-1-ol

Introduction

2-Methyl-2-cyclohexen-1-ol is an unsaturated secondary alcohol with potential applications in organic synthesis and as a precursor for various chemical derivatives. Its safe handling is paramount for the protection of researchers, scientists, and drug development professionals. This guide synthesizes the limited available data and provides a framework for its cautious use in a laboratory setting.

Physicochemical Properties

Quantitative data on the physical and chemical properties of this compound is sparse. The following table summarizes available experimental and predicted data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | Guidechem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[2] |

| Boiling Point | 80 °C at 18 Torr | ChemicalBook[3] |

| Density | 0.962 g/cm³ at 22 °C | ChemicalBook[3] |

| pKa (Predicted) | 14.73 ± 0.40 | Guidechem[1] |

Hazard Identification and GHS Classification

As of the date of this document, a harmonized GHS classification for this compound is not available from major regulatory bodies. A supplier, Guidechem, also reports that no GHS label elements, including pictograms, signal words, or hazard statements, are available.[1]

Given its chemical structure as an unsaturated alcohol, and by analogy with similar compounds such as 2-Cyclohexen-1-ol, it is prudent to assume the following potential hazards:

-

Flammability: Alcohols are often flammable. Vapors may form explosive mixtures with air.

-

Skin and Eye Irritation: Alcohols can be irritating to the skin and eyes upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

-

Toxicity: The acute and chronic toxicity of this compound has not been thoroughly investigated.

A logical workflow for assessing the hazards of an uncharacterized substance is presented below.

Caption: Hazard assessment workflow for uncharacterized substances.

Experimental Protocols and Handling Precautions

Due to the lack of specific experimental data, the following protocols are based on best practices for handling potentially hazardous, uncharacterized liquid organic compounds.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following diagram illustrates a decision-making process for PPE selection.

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.

-

Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.

-

Incompatible Materials: Based on the handling of similar compounds, avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Spills and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures

In the absence of specific data, the following general first aid measures should be followed in case of exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

The safe handling of this compound is challenged by the significant lack of available safety and toxicological data. It is imperative that researchers and drug development professionals treat this compound as potentially hazardous and adhere to stringent safety protocols. The guidance provided herein is based on general chemical safety principles and should be supplemented by a comprehensive, institution-specific risk assessment before any experimental work is undertaken. Further research into the toxicological properties of this compound is strongly encouraged to fill the existing data gaps.

References

Stability and Storage of 2-Methyl-2-cyclohexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-2-cyclohexen-1-ol. Due to the limited availability of specific stability data for this compound, this document leverages information on the closely related class of allylic alcohols and general principles of chemical stability. The recommendations herein are designed to ensure the compound's integrity for research and development applications.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1] |

| Boiling Point | 80 °C at 18 Torr | [3] |

| Density | 0.962 g/cm³ at 22 °C | [3] |

| pKa | 14.73 ± 0.40 (Predicted) | [2][3] |

| CAS Number | 20461-30-7 | [1][2] |

Stability Profile and Potential Degradation Pathways

As an allylic alcohol, this compound exhibits reactivity associated with both the hydroxyl group and the adjacent carbon-carbon double bond.[4] The primary degradation pathway for allylic alcohols is typically oxidation.

The allylic alcohol moiety is susceptible to oxidation to form the corresponding α,β-unsaturated ketone, in this case, 2-Methyl-2-cyclohexen-1-one. This process can be facilitated by exposure to air (atmospheric oxygen), elevated temperatures, and light. Further oxidation or other reactions involving the double bond can also occur.[5]

Due to the presence of the double bond and the hydroxyl group, polymerization can be a concern over extended periods, potentially leading to the formation of a thick, syrup-like material.[6] It is also important to avoid contact with strong acids, as this can lead to dehydration reactions.[7]

Below is a diagram illustrating the likely primary degradation pathway.

Caption: Potential oxidation of this compound to its corresponding ketone.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended. These are based on best practices for flammable and reactive organic compounds, particularly allylic alcohols.[8][9][10]

Storage Conditions

A summary of recommended storage conditions is provided in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[9][10] For long-term storage, refrigeration (2-8 °C) is advisable. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |

| Light | Protect from light. Store in an amber vial or in a dark location. | Light can catalyze degradation reactions. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[9][10] | Prevents contamination and exposure to moisture and air. |

Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from the following materials:

Handling

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10]

-

Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9][10]

-

Ground and bond containers when transferring material to prevent static discharge.[9][10]

The following diagram outlines the recommended workflow for handling and storage.

Caption: Recommended workflow for the safe storage and handling of this compound.

General Experimental Protocol for Stability Assessment

Objective: To determine the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound

-

Amber glass vials with inert-lined caps

-

Analytical balance

-

Gas chromatograph (GC) with a flame ionization detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI)

-

Temperature and humidity-controlled stability chambers

-

Inert gas (argon or nitrogen)

Methodology:

-

Initial Characterization:

-

Obtain an initial purity profile of the this compound sample using a validated GC or HPLC method. This will serve as the time-zero reference.

-

Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and structure.

-

-

Sample Preparation:

-

Aliquot the compound into several amber glass vials.

-

For each storage condition, prepare a set of vials. Half of the vials should be purged with an inert gas before sealing to assess the impact of oxygen.

-

-

Storage Conditions:

-

Accelerated Stability: Place vials in a stability chamber at an elevated temperature, for example, 40 °C ± 2 °C with 75% ± 5% relative humidity.

-

Long-Term Stability: Store vials at the recommended storage temperature of 2-8 °C.

-

Light Exposure: Expose a set of samples to controlled UV/Vis light to assess photostability.

-

-

Time Points:

-

Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

-

Analysis:

-

At each time point, analyze the samples by the same GC or HPLC method used for the initial characterization.

-

Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

-

Calculate the percentage of remaining this compound and the percentage of each degradation product.

-

-

Data Presentation:

-

Tabulate the purity of this compound as a function of time for each storage condition.

-

Plot the percentage of the compound remaining versus time to determine the degradation rate.

-

The following diagram illustrates a general workflow for a stability study.

Caption: A generalized workflow for conducting a stability assessment of a chemical compound.

References

- 1. This compound | C7H12O | CID 300312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 20461-30-7 [amp.chemicalbook.com]

- 4. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 5. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lyondellbasell.com [lyondellbasell.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 2-Methyl-2-cyclohexen-1-OL from 2-methyl-2-cyclohexen-1-one

Application Note: Selective Synthesis of 2-Methyl-2-cyclohexen-1-ol

Introduction

The selective reduction of α,β-unsaturated ketones is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where the preservation of the carbon-carbon double bond is essential. The synthesis of this compound, an important allylic alcohol, from 2-methyl-2-cyclohexen-1-one (B71969) presents a classic example of the need for high regioselectivity to favor 1,2-addition over the competing 1,4-conjugate addition. This application note details a robust and highly selective protocol for this conversion using the Luche reduction, which employs sodium borohydride (B1222165) in the presence of cerium(III) chloride heptahydrate in a methanol (B129727) solvent. This method is renowned for its high yield and chemoselectivity in producing allylic alcohols.[1][2]

Reaction Scheme

Figure 1: Reaction scheme for the Luche reduction of 2-methyl-2-cyclohexen-1-one to this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Reactant and Product

| Property | 2-Methyl-2-cyclohexen-1-one (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₁₀O | C₇H₁₂O |

| Molecular Weight | 110.15 g/mol | 112.17 g/mol |

| Appearance | Liquid | - |

| Boiling Point | 176-179 °C at 760 mmHg | - |

| Density | 0.972 g/mL at 25 °C | - |

| ¹H NMR (CDCl₃, δ) | ~6.7 (m, 1H, vinyl), ~2.3 (m, 2H), ~1.9 (m, 2H), ~1.7 (s, 3H, methyl), ~1.6 (m, 2H) | ~5.5 (m, 1H, vinyl), ~4.0 (m, 1H, CH-OH), ~2.0-1.5 (m, 6H), ~1.7 (s, 3H, methyl) |

| ¹³C NMR (CDCl₃, δ) | ~200 (C=O), ~145 (vinyl C-CH₃), ~135 (vinyl C-H), ~38, ~30, ~22, ~16 (CH₃) | ~138 (vinyl C-CH₃), ~125 (vinyl C-H), ~68 (CH-OH), ~30, ~25, ~19, ~18 (CH₃) |

| IR (cm⁻¹) | ~2940 (C-H), ~1665 (C=O, conjugated), ~1640 (C=C) | ~3350 (O-H, broad), ~3020 (C-H, vinyl), ~2930 (C-H, alkyl), ~1660 (C=C) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Table 2: Comparison of Reduction Methods

| Method | Reducing Agent | Additive | Solvent | Selectivity (1,2- vs. 1,4-addition) | Typical Yield | Reference |

| Standard Borohydride Reduction | NaBH₄ | None | Methanol/Ethanol | Mixture of 1,2- and 1,4-addition products | Variable | [3] |

| Luche Reduction | NaBH₄ | CeCl₃·7H₂O | Methanol | Highly selective for 1,2-addition | >90% | [1][2] |

Experimental Protocols

Materials and Equipment

-

Reactants: 2-Methyl-2-cyclohexen-1-one (≥90%), Sodium borohydride (NaBH₄, 99%), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 99.9%)

-

Solvents: Methanol (anhydrous), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Brine (saturated NaCl solution)

-

Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator, glass funnel, filter paper, equipment for thin-layer chromatography (TLC) and column chromatography.

Detailed Methodology for Luche Reduction

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-cyclohexen-1-one (1.10 g, 10.0 mmol) and cerium(III) chloride heptahydrate (3.72 g, 10.0 mmol) in 50 mL of anhydrous methanol.

-

Stir the mixture at room temperature until the solids are fully dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

-

Reduction:

-

While stirring the cooled solution, add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane (B92381):ethyl acetate (B1210297) eluent. The reaction is typically complete within 10-15 minutes.

-

-

Work-up:

-

Once the starting material is consumed, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient eluent of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to afford pure this compound.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the obtained data with the reference values in Table 1.

-

Visualizations

Signaling Pathway of the Luche Reduction

The Luche reduction proceeds through a specific pathway that favors the 1,2-reduction of α,β-unsaturated ketones. The key steps are outlined in the diagram below.

Caption: Mechanism of the Luche Reduction.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Synthesis Workflow.

References

Enantioselective Synthesis of (R)-2-Methyl-2-cyclohexen-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methyl-2-cyclohexen-1-ol is a valuable chiral building block in the synthesis of numerous natural products and pharmaceutical agents. Its stereodefined hydroxyl and olefin functionalities make it a versatile precursor for the construction of complex molecular architectures. This document provides detailed application notes and protocols for three robust and widely employed methods for the enantioselective synthesis of (R)-2-Methyl-2-cyclohexen-1-ol: Asymmetric Reduction of 2-Methyl-2-cyclohexen-1-one (B71969), Kinetic Resolution of (±)-2-Methyl-2-cyclohexen-1-ol, and Asymmetric Allylic Oxidation of 1-Methylcyclohexene.

Asymmetric Reduction of 2-Methyl-2-cyclohexen-1-one

The enantioselective reduction of the prochiral ketone, 2-methyl-2-cyclohexen-1-one, offers a direct and atom-economical route to the desired chiral allylic alcohol. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction has proven to be a highly effective and predictable method for achieving high enantioselectivity.[1][2] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the carbonyl group.[1]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is adapted from established procedures for the CBS reduction of α,β-unsaturated ketones.[1]

Materials:

-

2-Methyl-2-cyclohexen-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous methanol (B129727)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature at -78 °C. Stir for 10 minutes.

-

In a separate flask, dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq.) in anhydrous THF.

-

Add the solution of the ketone dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (R)-2-Methyl-2-cyclohexen-1-ol.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation

| Method | Catalyst | Reducing Agent | Solvent | Yield (%) | ee (%) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BMS | THF | >90 | >95 |

| Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine complex | Isopropanol | Toluene (B28343) | ~85 | ~90 |

Note: The data presented are typical values reported in the literature for similar substrates and may vary depending on the specific reaction conditions.

Logical Workflow: Asymmetric Reduction

Caption: Workflow for the CBS reduction of 2-methyl-2-cyclohexen-1-one.

Kinetic Resolution of (±)-2-Methyl-2-cyclohexen-1-ol

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed acylation is a particularly effective and environmentally benign method for the kinetic resolution of racemic alcohols. In this process, one enantiomer is selectively acylated, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of (R)-2-Methyl-2-cyclohexen-1-ol, the (S)-enantiomer is typically acylated at a faster rate by many common lipases.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on general procedures for the lipase-catalyzed resolution of allylic alcohols.

Materials:

-

(±)-2-Methyl-2-cyclohexen-1-ol (racemic)

-

Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)

-

Standard laboratory glassware

Procedure:

-

To a flask containing (±)-2-methyl-2-cyclohexen-1-ol (1.0 eq.) dissolved in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (0.5 - 0.6 eq. to achieve ~50% conversion).

-

Stir the suspension at a controlled temperature (e.g., room temperature or 30-40 °C).

-

Monitor the reaction progress by GC or TLC, tracking the consumption of the starting alcohol and the formation of the corresponding ester.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-2-Methyl-2-cyclohexen-1-ol from the acylated (S)-enantiomer by flash column chromatography.

-

Determine the enantiomeric excess of the recovered (R)-alcohol by chiral HPLC or GC analysis.

Data Presentation

| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Yield of (R)-alcohol (%) | ee of (R)-alcohol (%) |

| Candida antarctica B (CALB) | Vinyl acetate | Hexane | 30 | ~45-48 | >98 |

| Pseudomonas cepacia (PSL) | Isopropenyl acetate | MTBE | 25 | ~46 | >95 |

Note: The data presented are typical values reported in the literature for similar substrates and may vary depending on the specific reaction conditions.

Logical Workflow: Kinetic Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Asymmetric Allylic Oxidation of 1-Methylcyclohexene

The direct enantioselective oxidation of an allylic C-H bond in 1-methylcyclohexene provides an efficient route to (R)-2-Methyl-2-cyclohexen-1-ol. The Kharasch-Sosnovsky reaction, particularly its asymmetric variant using chiral copper complexes, is a well-established method for this transformation. Chiral bis(oxazoline) (BOX) ligands are commonly employed to induce high enantioselectivity.

Experimental Protocol: Copper-Catalyzed Asymmetric Allylic Oxidation

This protocol is based on modern adaptations of the Kharasch-Sosnovsky reaction.

Materials:

-

1-Methylcyclohexene

-

Copper(I) trifluoromethanesulfonate (B1224126) toluene complex (Cu(OTf)₂·C₇H₈)

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

-

Oxidant (e.g., tert-butyl peroxybenzoate)

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or acetone)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OTf)₂·C₇H₈ (0.05 eq.) and the chiral bis(oxazoline) ligand (0.06 eq.) in the anhydrous solvent.

-

Stir the solution at room temperature for 30 minutes to allow for complex formation.

-

Add 1-methylcyclohexene (1.0 eq.) to the catalyst solution.

-

Slowly add the oxidant (e.g., tert-butyl peroxybenzoate, 1.2 eq.) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

The initial product is the corresponding benzoate (B1203000) ester. Hydrolyze the ester to the desired alcohol using a standard procedure (e.g., treatment with K₂CO₃ in methanol).

-

Purify the resulting alcohol by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation

| Ligand Type | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Bis(oxazoline) | tert-butyl peroxybenzoate | Acetonitrile | 0 | ~70-80 | >90 |

Note: The data presented are typical values reported in the literature for similar substrates and may vary depending on the specific reaction conditions.

Signaling Pathway: Catalytic Cycle

Caption: Catalytic cycle for copper-catalyzed allylic oxidation.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-2-cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral allylic alcohols is of significant interest in organic synthesis and drug development due to their utility as versatile chiral building blocks. 2-Methyl-2-cyclohexen-1-ol, a structurally simple yet important chiral molecule, presents a synthetic challenge in achieving high enantioselectivity. This document provides detailed application notes and a proposed protocol for the asymmetric synthesis of this compound, primarily focusing on the use of chiral copper catalysts in allylic oxidation reactions. This approach is a powerful strategy for introducing a stereocenter at the allylic position of an alkene.[1][2]

The protocols and data presented are based on established methodologies for the asymmetric allylic oxidation of similar cyclic olefins, providing a strong foundation for the successful synthesis of the target molecule.

Data Presentation: Performance of Chiral Copper Catalysts in Asymmetric Allylic Oxidation of Cyclic Olefins

The following table summarizes the performance of various chiral copper-ligand complexes in the asymmetric allylic oxidation of cyclic alkenes. This data provides a comparative overview of the expected yields and enantioselectivities for the synthesis of this compound under similar conditions.

| Catalyst System | Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| Cu(I)-Bis(oxazoline) | 1-Methylcyclohexene | tert-Butyl p-nitroperbenzoate | 90 | 77 | [2] |

| Cu(I)-C2-symmetric 2,2'-bipyridyl | Cyclohexene (B86901) | tert-Butyl peroxybenzoate | - | up to 91 | [3] |

| Cu-triazole framework | Cyclohexene | Hydrogen peroxide | 31 (molar yield) | - | [4] |

| Chiral 2,2'-dipyridylamines-Cu | Cyclohexene | - | - | - | [5] |

Note: Data for direct synthesis of this compound was not available in the provided results; the table reflects performance with analogous substrates.

Experimental Workflow

The general experimental workflow for the asymmetric synthesis of this compound via copper-catalyzed allylic oxidation is depicted below.

Caption: Experimental workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed methodology based on successful asymmetric allylic oxidations of similar substrates.[2][3]

Materials:

-

Chiral bis(oxazoline) ligand

-

Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex (CuOTf·0.5C₇H₈)

-

2-Methylcyclohexene

-

tert-Butyl peroxybenzoate

-

Anhydrous acetone (B3395972) (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (0.025 mmol) in anhydrous acetone (5 mL).

-

Add CuOTf·0.5C₇H₈ (0.025 mmol) to the solution and stir at room temperature for 1 hour to form the chiral catalyst complex.

-

-

Reaction Setup:

-

Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

-

Add 2-methylcyclohexene (1.0 mmol) to the reaction mixture.

-

Slowly add a solution of tert-butyl peroxybenzoate (1.2 mmol) in anhydrous acetone (2 mL) to the reaction mixture over a period of 30 minutes using a syringe pump.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the enantioenriched this compound.

-

-

Analysis:

-

Determine the isolated yield of the purified product.

-

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Proposed Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed asymmetric allylic oxidation of 2-methylcyclohexene is illustrated below. The chiral ligand creates a chiral environment around the copper center, which directs the stereochemical outcome of the oxidation.[2]

Caption: Proposed catalytic cycle for copper-catalyzed asymmetric allylic oxidation.

Conclusion

The asymmetric synthesis of this compound can be effectively approached using chiral copper catalysts through an allylic oxidation reaction. The provided protocol, based on analogous transformations, offers a robust starting point for researchers. Optimization of the chiral ligand, solvent, temperature, and oxidant will be crucial in achieving high yields and enantioselectivities. The methodologies and data presented herein are intended to guide the development of a successful and efficient synthesis for this valuable chiral intermediate.

References

- 1. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric allylic oxidation reactions catalyzed by a chiral nonracemic and C2-symmetric 2,2′-bipyridyl copper(i) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Selective cyclohexene oxidation to allylic compounds over a Cu-triazole framework via homolytic activation of hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Synthesis of 2-Methyl-2-cyclohexen-1-ol: A Detailed Overview of Reaction Mechanisms and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 2-Methyl-2-cyclohexen-1-ol, a valuable chiral building block and intermediate in organic synthesis, can be achieved through several synthetic routes. The choice of method often depends on the desired yield, stereoselectivity, and the availability of starting materials. This document outlines two primary methods for its synthesis: the reduction of 2-Methyl-2-cyclohexen-1-one and the allylic oxidation of 1-methylcyclohexene.

The reduction of the corresponding α,β-unsaturated ketone, 2-Methyl-2-cyclohexen-1-one, is a direct and high-yielding approach. This transformation is typically accomplished using hydride reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Sodium borohydride is often preferred for its milder nature and ease of handling, providing excellent yields of the desired allylic alcohol.

Alternatively, the allylic oxidation of 1-methylcyclohexene offers a direct route to introduce a hydroxyl group at the allylic position. This method commonly employs reagents like selenium dioxide or various copper and palladium catalysts. While potentially more complex in terms of regioselectivity and reaction conditions, allylic oxidation is a powerful tool for the functionalization of alkenes.

These synthetic strategies are fundamental in the preparation of intermediates for the synthesis of natural products and pharmaceuticals, where the allylic alcohol moiety is a key structural feature.

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.

Reduction of 2-Methyl-2-cyclohexen-1-one

Caption: Reaction mechanism for the reduction of 2-Methyl-2-cyclohexen-1-one.

Allylic Oxidation of 1-Methylcyclohexene

Caption: General mechanism for the allylic oxidation of 1-methylcyclohexene.

Experimental Workflow: Synthesis via Reduction

Caption: A typical experimental workflow for the synthesis of this compound via reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 2-Methyl-2-cyclohexen-1-one

This protocol is adapted from a similar procedure for the reduction of 3-methyl-2-cyclohexen-1-one (B144701) and reported yields for the target compound.[1][2]

Materials:

-

2-Methyl-2-cyclohexen-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-2-cyclohexen-1-one in methanol at 0°C (ice bath).

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 0°C, then let it warm to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

Protocol 2: Synthesis of this compound by Allylic Oxidation of 1-Methylcyclohexene

This is a general protocol based on the principles of allylic oxidation using selenium dioxide.[3][4] Safety Note: Selenium dioxide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1-Methylcyclohexene

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (t-BuOOH) solution in decane

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-methylcyclohexene in dichloromethane, add a catalytic amount of selenium dioxide.

-

Add tert-butyl hydroperoxide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid selenium byproducts.

-

Wash the organic phase with a 10% sodium hydroxide solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the reduction of 2-Methyl-2-cyclohexen-1-one.

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |